molecular formula C11H14ClNO2 B6257653 3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide CAS No. 701923-86-6

3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Cat. No.: B6257653
CAS No.: 701923-86-6
M. Wt: 227.7
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Description

3-Chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (CAS: 701923-86-6) is a benzamide derivative characterized by a chloro-substituted aromatic ring and a 1-hydroxy-2-methylpropan-2-ylamine group. Its molecular formula is C₁₁H₁₄ClNO₂, with a molecular weight of 235.69 g/mol. The compound’s structure features an N,O-bidentate directing group, which enhances its utility in metal-catalyzed C–H bond functionalization reactions . Synthesis typically involves reacting 3-chlorobenzoyl chloride or 3-chlorobenzoic acid with 2-amino-2-methyl-1-propanol under controlled conditions, followed by spectroscopic validation (¹H NMR, ¹³C NMR, IR) .

Properties

IUPAC Name

3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-11(2,7-14)13-10(15)8-4-3-5-9(12)6-8/h3-6,14H,7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDXDRPMHCVWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701923-86-6
Record name 3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 1-hydroxy-2-methylpropan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Substrate Preparation

  • 3-Chlorobenzoyl chloride is typically prepared by reacting 3-chlorobenzoic acid with thionyl chloride or other chlorinating agents under controlled conditions.

  • 1-hydroxy-2-methylpropan-2-ylamine (2-amino-2-methylpropanol) is a branched alcohol-amine that serves as the nucleophile.

Reaction Conditions

  • Base : Triethylamine (Et₃N) is commonly used to scavenge HCl generated during the reaction .

  • Solvent : Dichloromethane (CH₂Cl₂) or similar inert solvents are employed.

  • Procedure : The acid chloride is added dropwise to a cooled solution of the amine and base, followed by stirring at 0°C and gradual warming to room temperature .

Yield and Purity

  • The reaction typically yields ~60–70% of the target amide, with purity confirmed by chromatography and spectroscopy .

  • Lower yields (e.g., 11%) are observed when using alternative coupling agents like DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) .

Alternative Methods: DCC Coupling

While less efficient, DCC-mediated coupling of 3-chlorobenzoic acid with the amine has been explored.

Reaction Conditions

  • Coupling agent : DCC in the presence of DMAP .

  • Solvent : CH₂Cl₂ or DMF.

  • Procedure : The carboxylic acid reacts with the amine under catalytic DMAP, forming the amide via a mixed anhydride intermediate .

Challenges

  • Lower yield : Reported yields are significantly reduced (~10–20%) compared to acid chloride methods .

  • Side reactions : Potential hydrolysis or incomplete coupling due to the sensitivity of DCC to moisture .

NMR Spectroscopy

  • 1H NMR : Key peaks include the amide proton (δ ~11 ppm), aromatic protons (δ ~7–8 ppm), and the methyl groups of the branched alkyl chain .

  • 13C NMR : Confirms carbonyl carbons (δ ~160–170 ppm) and aromatic carbons (δ ~120–150 ppm) .

Spectral Data Characteristics
1H NMR Amide proton (s, ~11 ppm), aromatic multiplets (~7–8 ppm)
13C NMR Carbonyl (δ ~165 ppm), quaternary carbons (δ ~60–70 ppm)

X-ray Crystallography

  • Crystal structure analysis confirms the N,O-bidentate directing group , critical for metal-catalyzed C–H functionalization .

  • Data deposition (e.g., CCDC 1965367) validates the molecular geometry .

Role of Base and Solvent

  • Triethylamine neutralizes HCl, preventing premature hydrolysis of the acid chloride .

  • CH₂Cl₂ ensures miscibility of reactants and stabilizes intermediates.

Potential Side Reactions

  • Hydrolysis : Acid chloride degradation to carboxylic acid if moisture is present.

  • Oxidation : The hydroxy group in the amine may oxidize under harsh conditions, though not observed in reported protocols .

Scientific Research Applications

Pharmacological Research

3-Chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide has been investigated for its role as an inhibitor of the P2X7 receptor, which is implicated in various inflammatory and neurological disorders. The compound's ability to modulate this receptor makes it a candidate for developing therapeutic agents targeting pain and inflammation pathways .

Case Study : Research demonstrated that benzamide derivatives, including this compound, exhibited significant inhibitory effects on P2X7 receptor activity. This suggests potential applications in treating conditions like chronic pain and neuroinflammation.

Anticancer Activity

Studies have indicated that compounds similar to this compound can exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Data Table: Anticancer Activity of Benzamide Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)15.4Apoptosis induction
Similar Benzamide DerivativeA549 (Lung Cancer)12.3Cell cycle arrest

Neuropharmacology

The compound has shown promise in neuropharmacological studies, particularly concerning its effects on neurotransmitter systems. Its structural features may allow it to interact with receptors involved in mood regulation and cognitive functions.

Case Study : In a study examining the effects of benzamide derivatives on serotonin receptors, this compound was found to enhance serotonin activity, suggesting potential applications in treating depression and anxiety disorders.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the benzamide core play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Substituent Effects

Table 1: Key Structural Comparisons
Compound Name Substituents/Modifications Key Functional Groups
3-Chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide 3-Cl on benzamide; 1-hydroxy-2-methylpropan-2-yl -Cl, -OH, tertiary amine
4-Chloro-N-(4-((1-hydroxy-2-methylpropan-2-yl)oxy)phenethyl)benzamide (Compound I) 4-Cl; phenethyl ether linkage -Cl, ether (-O-), hydroxyalkyl
JNJ-63533054 3-Cl; 2-oxo-2-((1-phenylethyl)amino)ethyl -Cl, ketone, phenylethylamino
F740-0212 3-Cl; tetrahydroquinolin-6-yl -Cl, cyclic amide, propyl chain
N-(1H-1,3-Benzodiazol-2-yl)-3-chlorobenzamide 3-Cl; benzodiazolyl ring -Cl, fused heterocycle (imidazole)

Key Observations :

  • Chloro Substitution : The 3-chloro position in the benzamide scaffold is conserved across analogues, influencing electronic properties and binding interactions.
  • Hydroxy vs. Ether Linkages : The hydroxy group in the target compound enhances hydrophilicity, whereas ether linkages (e.g., Compound I) improve metabolic stability .
  • Heterocyclic Modifications : Compounds like F215-0112 (imidazopyrimidinyl) and N-(1H-1,3-benzodiazol-2-yl)-3-chlorobenzamide introduce aromatic heterocycles, altering π-π stacking and receptor affinity .

Key Observations :

  • The target compound’s synthesis employs a mixed anhydride method at low temperatures (−15°C), ensuring chemoselective reduction of the carbonyl group .
  • Direct acylation (e.g., ) is simpler but may lack selectivity for complex substrates.

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Properties
Compound LogP (Predicted) Solubility (mg/mL) Blood-Brain Barrier (BBB) Penetration
Target Compound 1.8 0.15 (aqueous) Moderate (hydroxy group limits uptake)
JNJ-63533054 3.2 0.02 High (lipophilic phenylethyl group)
F740-0212 2.9 0.08 High (tetrahydroquinolin moiety)
Compound I 2.1 0.10 Low (phenethyl ether increases polarity)

Key Observations :

  • The hydroxy group in the target compound reduces lipophilicity (LogP = 1.8), favoring aqueous solubility but limiting BBB penetration compared to JNJ-63533054 (LogP = 3.2) .
  • Bulky substituents (e.g., tetrahydroquinolin in F740-0212) enhance CNS targeting .

Biological Activity

3-Chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in enzyme inhibition and interactions with various biological targets. This article reviews the existing literature on its biological activity, synthesizing data from diverse sources, including case studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C_{11}H_{14}ClN_{1}O_{2}, with a molecular weight of approximately 231.68 g/mol. The compound features a benzamide structure with a chlorine atom at the 3-position and a branched alkyl chain containing a hydroxy group. This unique structure may influence its interaction with biological molecules.

Research indicates that the biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The compound's hydroxy group can form hydrogen bonds, enhancing its binding affinity to target proteins, while the chlorine atom may facilitate electrophilic substitution reactions.

Enzyme Inhibition Studies

Several studies have investigated the inhibitory effects of this compound on various enzymes. For instance:

  • Phospholipase A2 (PLA2) : Inhibition assays have shown that this compound significantly reduces PLA2 activity, which is crucial for phospholipid metabolism. This inhibition correlates with potential therapeutic effects in conditions associated with phospholipidosis .

Case Studies and Experimental Findings

  • In vitro Studies : A study conducted on human cell lines demonstrated that treatment with this compound resulted in decreased cell viability at higher concentrations, indicating cytotoxic effects that could be beneficial in cancer therapy .
  • Animal Models : In vivo experiments using murine models showed that administration of this compound led to reduced inflammation markers, suggesting anti-inflammatory properties that could be harnessed for treating inflammatory diseases .

Comparative Analysis

To better understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC_{11}H_{14}ClN_{1}O_{2}Chlorine at 3-position; hydroxy groupInhibits PLA2; anti-inflammatory
N-(1-hydroxy-2-methylpropan-2-yl)benzamideC_{10}H_{13}N_{1}O_{2}Lacks chlorineMinimal biological activity
3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamideC_{11}H_{14}BrN_{1}O_{2}Bromine instead of chlorineModerate enzyme inhibition

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via acylation of 1-hydroxy-2-methylpropan-2-amine with 3-chlorobenzoyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions. Optimization involves controlling stoichiometry, solvent polarity (e.g., dichloromethane), and reaction time (typically 1–3 hours at room temperature). Post-synthetic purification via preparative HPLC (C18 column, acetonitrile/water gradient) is recommended to achieve >95% purity .

Q. Which spectroscopic techniques are most reliable for structural characterization of this benzamide derivative?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the amide proton (δ ~10–11 ppm) and aromatic protons (δ ~7.3–8.0 ppm) for the 3-chlorobenzoyl group. The hydroxyl proton in the 1-hydroxy-2-methylpropan-2-yl moiety appears as a broad singlet (δ ~4–5 ppm) .
  • FT-IR : Confirm the amide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3200–3400 cm⁻¹) .
  • HRMS : Use ESI+ mode to validate molecular ion peaks (e.g., [M+H]+) with <5 ppm mass error .

Q. How can crystallinity and polymorphism impact the compound’s physicochemical properties?

  • Methodological Answer : Polymorph screening via solvent recrystallization (e.g., ethanol, acetonitrile) followed by X-ray diffraction (SHELX suite) identifies stable crystalline forms. Monoclinic or orthorhombic systems are common for benzamides. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability, critical for formulation studies .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

  • Methodological Answer : Challenges include low crystal quality and twinning. Solutions:

  • Data Collection : Use a Bruker D8 Venture diffractometer (MoKα radiation, λ = 0.71073 Å) at 100 K to enhance resolution.
  • Refinement : SHELXL-2018 refines anisotropic displacement parameters and hydrogen bonding (e.g., N-H···O and C-H···O interactions). R-factor thresholds (R1 < 0.05 for I > 2σ(I)) ensure reliability .
  • Hydrogen Bonding : Analyze intermolecular interactions (e.g., C=O···H-N) using Mercury software to predict packing motifs .

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

  • Methodological Answer :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -CF3) at the benzamide’s meta-position to improve target binding (e.g., enzyme inhibition).
  • Hydroxyl Group Functionalization : Replace the 1-hydroxy-2-methylpropan-2-yl group with tert-butyl or cyclopropyl analogs to modulate lipophilicity (logP) and bioavailability .
  • In Silico Docking : Use AutoDock Vina with PDB targets (e.g., bacterial PPTases) to predict binding affinities and validate via SPR assays .

Q. What biochemical pathways are influenced by this compound, and how can its mechanism of action be validated?

  • Methodological Answer :

  • Target Identification : Perform proteome-wide affinity chromatography (biotinylated probe) coupled with LC-MS/MS to identify binding partners (e.g., bacterial PPTases or human GPCRs) .
  • Pathway Analysis : Use RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis or cell cycle arrest). Validate via CRISPR-Cas9 knockout of candidate genes .
  • Enzymatic Assays : Measure IC50 values against purified targets (e.g., acetyl-CoA carboxylase) using fluorometric or colorimetric substrates .

Q. How do solvent and temperature affect the compound’s stability during long-term storage?

  • Methodological Answer :

  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and analyze degradation products via UPLC-PDA-MS. Common degradants include hydrolyzed benzamide (3-chlorobenzoic acid) and oxidized hydroxyl derivatives.
  • Optimal Conditions : Store in amber vials under argon at -20°C in anhydrous DMSO or acetonitrile to minimize hydrolysis .

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